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Compound of Interest

Compound Name: ER degrader 1

Cat. No.: B12417055

As a comparative guide for researchers, scientists, and drug development professionals, this
document provides an objective analysis of the efficacy of vepdegestrant, a novel PROteolysis
TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, in relation to established ER-
targeting therapies. Due to the nonspecificity of the term "ER degrader 1," this guide will focus
on comparing vepdegestrant to fulvestrant, a well-established selective estrogen receptor
degrader (SERD) that serves as a critical benchmark in the field. This comparison is supported
by extensive preclinical and clinical data, providing a robust framework for evaluating
vepdegestrant's performance.

Mechanism of Action: A Tale of Two Degraders

Vepdegestrant operates through a distinct mechanism of action compared to traditional SERDs
like fulvestrant. As a PROTAC, vepdegestrant is a heterobifunctional molecule that
simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] This proximity
induces the ubiquitination of the ER, marking it for degradation by the cell's proteasome
machinery.[2][3] This direct harnessing of the ubiquitin-proteasome system results in efficient
and robust ER degradation. In contrast, fulvestrant, a SERD, induces a conformational change
in the ER that indirectly leads to its degradation.
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Vepdegestrant's PROTAC-mediated ER degradation pathway.

Preclinical Efficacy

In preclinical studies, vepdegestrant has demonstrated superior ER degradation and tumor

growth inhibition compared to fulvestrant.
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Cell/Animal

Parameter Vepdegestrant  Fulvestrant Reference
Model
Wild-type and

ER Degradation >90% - mutant ER cell

lines

Tumor Growth
Inhibition (TGI)

87%—-123% 31%—-80%

MCF7 orthotopic

xenograft models

Efficacy in
Resistant Model

102% TGl -

ST941/HI/PBR
palbociclib-
resistant model

Experimental Protocols: Preclinical Studies

o Cell Lines and Xenograft Models: Studies utilized ER+ breast cancer cell lines, such as
MCF7, and patient-derived xenograft (PDX) models, including those with ER Y537S
mutations, to assess efficacy in both hormone-dependent and independent, as well as

treatment-resistant, contexts.

o ER Degradation Assays: The extent of ER degradation was quantified in vitro in breast

cancer cell lines, with DC50 values reported to be approximately 1-2 nM for vepdegestrant.

o Tumor Growth Inhibition Studies: In vivo efficacy was evaluated in orthotopic xenograft

models, where tumor volume was measured over time in response to treatment with

vepdegestrant or fulvestrant.

Clinical Efficacy: The VERITAC-2 Trial

The Phase 11l VERITAC-2 trial provides the most definitive clinical comparison between

vepdegestrant and fulvestrant in patients with ER+/HER2- advanced or metastatic breast

cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.
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Efficacy Vepdegestr Patient
) Fulvestrant . p-value Reference
Endpoint ant Population
Median
Progression-
] 5.0 months 2.1 months ESR1-mutant <.001
Free Survival
(PFS)
6-Month PFS
45.2% 22.7% ESR1-mutant -
Rate
Clinical
Benefit Rate 42.1% 20.2% ESR1-mutant < .001
(CBR)
Objective
Response 18.6% 4.0% ESR1-mutant .001
Rate (ORR)
Median PFS Intent-to-
) 3.7 months 3.6 months
(All Patients) Treat (ITT)

Experimental Protocols: VERITAC-2 Trial
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VERITAC-2 Trial Workflow

ER+/HER2- Advanced Breast Cancer
(Post-CDK4/6i + ET)

Randomization (1:1)

Vepdegestrant Fulvestrant
200 mg oral, once daily 500 mg IM

Primary Endpoint:
Progression-Free Survival (PFS)

Secondary Endpoints:
Overall Survival (OS)
Objective Response Rate (ORR)
Clinical Benefit Rate (CBR)
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Workflow of the Phase IIl VERITAC-2 clinical trial.

¢ Study Design: A global, randomized, open-label Phase IlI trial.

« Patient Population: The study enrolled patients with ER+/HER2-, HER2-negative advanced
breast cancer who had progressed after one line of a CDK4/6 inhibitor plus endocrine
therapy and no more than one additional line of endocrine therapy. Patients with prior
chemotherapy in the advanced setting or prior fulvestrant were excluded.
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o Treatment Arms: Patients were randomized to receive either 200 mg of oral vepdegestrant
once daily or 500 mg of intramuscular fulvestrant on days 1 and 15 of the first cycle, and
then on day 1 of subsequent cycles.

o Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a
blinded independent central review in both the ESR1-mutant and the overall intent-to-treat
populations. Key secondary endpoints included overall survival, objective response rate, and
clinical benefit rate.

Safety and Tolerability

Vepdegestrant has demonstrated a manageable safety profile. In the VERITAC-2 trial,
treatment-emergent adverse events (TEAES) were mostly grade 1 or 2. The most common
TEAEs in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea. Grade =3
TEAES occurred in 23.4% of patients receiving vepdegestrant compared to 17.6% with
fulvestrant. Discontinuation due to TEAEs was low, at 2.9% for vepdegestrant.

Conclusion

The available data strongly suggest that vepdegestrant offers a significant efficacy advantage
over fulvestrant, particularly in the clinically challenging population of patients with ESR1-
mutant ER+/HER2- advanced breast cancer. Its novel PROTAC mechanism leads to more
profound ER degradation, which translates to improved tumor growth inhibition in preclinical
models and a statistically significant and clinically meaningful improvement in progression-free
survival in the VERITAC-2 trial. While not showing a statistically significant PFS benefit in the
overall ITT population of the VERITAC-2 trial, the robust effect in the ESR1-mutant subgroup
positions vepdegestrant as a promising future therapy for this patient population. The oral
administration of vepdegestrant also offers a convenience advantage over the intramuscular
injections of fulvestrant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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